2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid
Description
Properties
IUPAC Name |
2-(3,4-dimethoxypyrrolidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-4-7(10(12)13)11-5-8(14-2)9(6-11)15-3/h7-9H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRIWKUPYGYOBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC(C(C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid, a compound with the CAS number 1697586-75-6, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a pyrrolidine ring substituted with two methoxy groups at the 3 and 4 positions, as well as a butanoic acid moiety. This unique structure is believed to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 213.26 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in water |
| LogP | Not available |
Pharmacological Effects
Research indicates that this compound exhibits several notable pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against various bacterial strains, although specific data on its spectrum of activity is limited.
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. It may modulate neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets including:
- Receptors : The compound may act on neurotransmitter receptors, influencing synaptic transmission and neuronal health.
- Enzymatic Pathways : It may inhibit or activate certain enzymes involved in metabolic pathways related to inflammation and oxidative stress.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry examined the antimicrobial activity of various pyrrolidine derivatives, including this compound. Results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Study 2: Neuroprotective Potential
In a preclinical model of Alzheimer's disease, researchers evaluated the neuroprotective effects of this compound. The findings suggested that the compound reduced neuroinflammation and improved cognitive function in treated animals .
Table 2: Summary of Case Studies
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Routes: The compound’s synthesis likely involves coupling a dimethoxypyrrolidine precursor to butanoic acid, analogous to methods for MCPB (chlorophenoxy coupling) .
- Biological Data: No direct activity data exists for the compound.
- Safety and Toxicity : Methoxy groups are generally less toxic than chlorinated substituents (e.g., in 2,4-DB), but pyrrolidine rings can exhibit neuroactivity, necessitating further study.
Preparation Methods
Pyrrolidine Ring Synthesis and Functionalization
The pyrrolidine ring substituted with methoxy groups at positions 3 and 4 can be synthesized via several routes:
Starting from substituted pyrrolidinones or pyrrolidines: For example, enzymatic asymmetric desymmetrization of substituted pyrrolidin-2-ones has been reported, using lipase enzymes to achieve chirality without organic solvents, as in the preparation of related pyrrolidinyl compounds. This method can be adapted to introduce methoxy groups by using appropriately substituted precursors or post-synthetic methylation.
Reductive amination and condensation reactions: Reductive amination of 5-hydroxy-4-substituted furan-2-ones with aminobutyramide derivatives, followed by reduction, can yield substituted pyrrolidines structurally related to the target compound.
Methoxylation: Introduction of methoxy groups at the 3 and 4 positions can be achieved via methylation of hydroxy groups using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions, or by using methoxy-substituted precursors.
Attachment of Butanoic Acid Moiety
Alkylation with 2-bromobutyric acid or derivatives: The pyrrolidine nitrogen can be alkylated with racemic or chiral 2-bromobutyric acid to form the N-substituted butanoic acid structure. This step may be followed by esterification and hydrolysis to yield the free acid.
Esterification and Hydrolysis: Esterification of the carboxylic acid group with methanol in the presence of sulfuric acid facilitates purification and handling, followed by hydrolysis to obtain the free acid.
Use of hydrazine or other nucleophiles: Hydrazine monohydrate has been used to transform esters or amides in related pyrrolidine derivatives, suggesting possible routes for functional group interconversion.
Representative Synthetic Route (Based on Literature)
Data Table: Summary of Key Preparation Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
